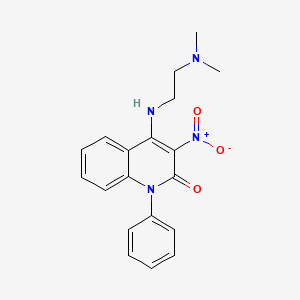
4-((2-(diméthylamino)éthyl)amino)-3-nitro-1-phénylquinoléine-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a nitro group, and a dimethylaminoethyl side chain
Applications De Recherche Scientifique
4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-3-nitrobenzoic acid with an appropriate aldehyde to form the quinoline core. This is followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-((2-(dimethylamino)ethyl)amino)-3-amino-1-phenylquinolin-2(1H)-one, while substitution reactions can introduce various functional groups into the molecule.
Mécanisme D'action
The mechanism of action of 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The quinoline core can interact with DNA and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinoline
- 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylisoquinoline
- 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylpyridine
Uniqueness
What sets 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one apart from similar compounds is its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-21(2)13-12-20-17-15-10-6-7-11-16(15)22(14-8-4-3-5-9-14)19(24)18(17)23(25)26/h3-11,20H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZIMSQOYHVRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate](/img/structure/B2422616.png)
![1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2422617.png)
![8-bromo-3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2422618.png)
![(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2422619.png)

![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone](/img/structure/B2422624.png)
![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2422628.png)



![N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2422634.png)

